molecular formula C7H5BrFNO B6252232 1-(4-bromopyridin-2-yl)-2-fluoroethan-1-one CAS No. 1404489-43-5

1-(4-bromopyridin-2-yl)-2-fluoroethan-1-one

Cat. No.: B6252232
CAS No.: 1404489-43-5
M. Wt: 218
InChI Key:
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Description

1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and fluorine atoms in the structure makes this compound particularly interesting for various chemical and biological applications due to their unique electronic and steric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromopyridin-2-yl)-2-fluoroethan-1-one typically involves the introduction of bromine and fluorine atoms into the pyridine ring. One common method is the halogenation of pyridine derivatives followed by fluorination. For instance, starting with 4-bromopyridine, the compound can be synthesized through a series of reactions involving halogen exchange and subsequent fluorination under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes. These methods often utilize robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-bromopyridin-2-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways and cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromopyridin-2-yl)-2-fluoroethan-1-one is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This dual

Properties

CAS No.

1404489-43-5

Molecular Formula

C7H5BrFNO

Molecular Weight

218

Purity

95

Origin of Product

United States

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